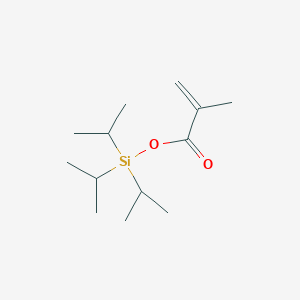

Triisopropylsilyl methacrylate

Beschreibung

Eigenschaften

IUPAC Name |

tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNOZYMZRGTZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620558 | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134652-60-1 | |

| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Industrial-Scale Optimization and Case Studies

The Chinese patent provides four embodiments illustrating procedural variations and their outcomes:

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Solvent | Toluene (400 mL) | Toluene (350 mL) | Toluene (450 mL) | Hexane (400 mL) |

| Inhibitor | Phenothiazine | Phenothiazine | Phenothiazine | Copper acetate |

| Reaction Temp. | 45°C | 5°C | 5°C | 45°C |

| Molar Ratio | 1 : 1.1 | 1 : 1.1 | 1 : 1.1 | 1 : 1.1 |

| Yield | 93% | 93% | 93% | 93% |

| Purity | >99.5% | >99.5% | >99.5% | >99.5% |

These examples demonstrate that solvent volume and temperature have minimal impact on yield, provided stoichiometric ratios and inhibitor concentrations are maintained .

Comparative Analysis of Inhibitor Efficacy

Phenothiazine outperforms copper acetate in preventing methacryloyl chloride polymerization, as evidenced by consistent yields across trials . Copper acetate, while effective, introduces trace metal contaminants, complicating purification .

Environmental and Industrial Relevance

TIPSiMA’s synthesis aligns with green chemistry principles:

-

Reduced Toxicity : Replaces tin-based antifouling agents, mitigating marine pollution .

-

Low Solvent Usage : Narrow polydispersity (Mw/Mn ≤ 2.0) of TIPSiMA copolymers reduces solvent demand in paint formulations .

-

Scalability : The method’s insensitivity to minor parameter fluctuations enables seamless industrial scaling .

Analyse Chemischer Reaktionen

Types of Reactions

Triisopropylsilyl methacrylate undergoes several types of chemical reactions, including:

Radical Polymerization: This compound is commonly used in radical polymerization processes to create polymers with specific properties.

Common Reagents and Conditions

Radical Polymerization: Common reagents include initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide.

Hydrolysis: This reaction occurs under aqueous conditions, often catalyzed by acids or bases.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Triisopropylsilyl methacrylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The primary mechanism of action of triisopropylsilyl methacrylate is through its role in polymerization reactions. It reacts with other monomers in a near-linear manner during the early stages of polymerization, forming long polymer chains. The compound’s unique structure allows it to impart specific properties to the resulting polymers, such as increased hydrophobicity and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

A. Triisopropylsilyl Acrylate (TIPSA)

- Molecular formula : C₁₂H₂₄O₂Si (MW: 228.4 g/mol) .

- Key differences :

- TIPSA lacks the methyl group on the methacrylate backbone, reducing steric hindrance and altering hydrolysis kinetics.

- Polishing rate : In SPCs, TIPSA exhibits slower polishing compared to zinc methacrylate (ZMA) and copper methacrylate (CMA) due to higher activation energy .

- Applications : Primarily used in antifouling coatings but less efficient than ZMA/CMA in rapid self-polishing .

B. Zinc Methacrylate (ZMA) and Copper Methacrylate (CMA)

- Key differences :

- Hydrolysis mechanism : ZMA/CMA undergo ionic hydrolysis (pH-dependent), whereas TIPSiMA undergoes hydrolysis via nucleophilic attack on the silyl group .

- Performance : ZMA/CMA exhibit higher adsorption energy and faster polishing rates in SPCs, making them more effective in marine antifouling but less environmentally stable than TIPSiMA .

C. 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)

- Molecular formula : C₁₀H₂₀O₅Si (MW: 248.35 g/mol) .

- Key differences: Hydrophilicity: TMSPMA’s trimethoxysilyl group hydrolyzes rapidly in water to form silanol bonds, enhancing adhesion to inorganic substrates . Applications: Widely used as a silane coupling agent in dental adhesives and ophthalmic materials, unlike TIPSiMA’s focus on hydrophobicity .

D. Bis(trimethylsiloxy)methylsilyl Methacrylate (MATM2) and Tributylsilyl Methacrylate (TBSiMA)

- Hydrolysis kinetics :

Comparative Properties Table

| Property | TIPSiMA | TIPSA | ZMA/CMA | TMSPMA |

|---|---|---|---|---|

| Molecular Weight | 242.43–244.45 g/mol | 228.4 g/mol | ~240–250 g/mol | 248.35 g/mol |

| Hydrolysis Mechanism | Nucleophilic (silyl) | Nucleophilic (silyl) | Ionic (pH-dependent) | Rapid silanol formation |

| Polishing Rate | Moderate | Slow | Fast | N/A |

| Key Application | Antifouling coatings | Antifouling coatings | Marine coatings | Dental adhesives |

| Steric Hindrance | High (TIPS group) | Moderate | Low | Low |

Research Findings

- TIPSA’s slower hydrolysis limits its use in high-salinity environments, whereas TIPSiMA’s controlled erosion ensures long-term efficacy .

Steric Effects :

Polymer Compatibility :

- TIPSiMA copolymerizes with esters (e.g., poly(ethylene glycol)) to form hydrogels with tunable degradation rates, outperforming MATM2 in stability .

Biologische Aktivität

Triisopropylsilyl methacrylate (TIPSMA) is a silane-based compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. This article delves into the biological activity of TIPSMA, examining its potential applications, mechanisms of action, and relevant case studies.

TIPSMA is characterized by its methacrylate functional group, which is known for its ability to undergo polymerization. The chemical formula for TIPSMA is CHOSi, indicating the presence of a triisopropylsilyl group that enhances its hydrophobicity and stability in various environments .

Mechanisms of Biological Activity

TIPSMA exhibits several biological activities attributed to its unique chemical structure:

- Antimicrobial Properties : TIPSMA has been investigated for its antimicrobial properties, particularly when incorporated into polymeric materials. The silane group can enhance the adhesion of antimicrobial agents to surfaces, thereby increasing their effectiveness against biofilms and microbial colonization .

- Biocompatibility : As a component in biocompatible polymers, TIPSMA shows promise in medical applications such as drug delivery systems and tissue engineering. Its hydrolysable nature allows for controlled degradation, which is crucial for applications requiring gradual release of therapeutic agents .

Case Studies

- Antibacterial Activity : A study demonstrated that coatings made from polymers containing TIPSMA exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus. The mechanism was attributed to the release of silanol groups upon hydrolysis, which can disrupt bacterial cell membranes .

- Self-Healing Polymers : Research on self-healing materials incorporating TIPSMA showed that the material could restore its integrity after damage. This was linked to the dynamic nature of the silane bonds that can re-form upon exposure to moisture, providing both mechanical strength and antimicrobial properties .

- Antifouling Applications : TIPSMA-based coatings have been explored for their antifouling properties in marine environments. The hydrophobic character of the triisopropylsilyl group helps prevent the attachment of marine organisms, thereby reducing maintenance costs for ships and marine structures .

Table 1: Antimicrobial Efficacy of TIPSMA-Based Coatings

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Table 2: Biocompatibility Assessment of TIPSMA Polymers

| Test Method | Result | Interpretation |

|---|---|---|

| Cytotoxicity Assay | Low toxicity (<10%) | Biocompatible |

| Hemolysis Test | <5% hemolysis | Safe for blood contact |

| In Vivo Implantation | No adverse reactions | Acceptable biocompatibility |

Q & A

Q. What are the optimal synthetic routes for triisopropylsilyl methacrylate, and how can reaction conditions be systematically optimized?

this compound can be synthesized via silylation of methacrylic acid derivatives using triisopropylsilyl triflate (TIPS-OTf) as a catalyst under inert conditions. Key parameters include temperature control (e.g., -15°C to 80°C), solvent selection (e.g., benzene or acetone), and catalyst stoichiometry . For example, a two-step process involving methacryloyl chloride and triisopropylsilanol in the presence of a base (e.g., triethylamine) yields high purity (>98%) when monitored via gas chromatography (GC) . Optimization should use Design of Experiments (DoE) to assess interactions between variables like temperature, solvent polarity, and catalyst loading.

Q. What are the critical physicochemical properties of this compound, and how are they characterized?

Key properties include:

- Density : 0.870 ± 0.06 g/cm³ (20°C)

- Boiling Point : 249.6 ± 9.0°C (760 Torr)

- Refractive Index : 1.4300–1.4320

- Solubility : Insoluble in water; miscible with hydrocarbons, ether, and methanol .

Characterization methods: - NMR Spectroscopy : To confirm silyl group integration and methacrylate functionality.

- FT-IR : Peaks at ~1715 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si-C bond) .

- GC-MS : To verify purity and detect volatile byproducts .

Q. What are the primary applications of this compound in polymer science?

This monomer is used to synthesize silicone-modified polymers with enhanced thermal stability and hydrophobicity. Applications include:

- Surface-functionalized composites : Improves dispersion of inorganic fillers (e.g., barium titanate) in photopolymer matrices for dielectric materials .

- Controlled radical polymerization : Acts as a chain-transfer agent in ATRP (atom transfer radical polymerization) to tailor molecular weight distributions .

Advanced Research Questions

Q. How are reactivity ratios determined for terpolymerization involving this compound, and what methodological challenges arise?

Reactivity ratios (e.g., r₁, r₂) for terpolymer systems (e.g., this compound/methyl methacrylate/butyl acrylate) are estimated using the Mayo-Lewis equation or error-in-variables model (EVM) . Challenges include:

- Non-ideal copolymerization behavior : Deviations from the terminal model due to steric hindrance from the bulky silyl group .

- Data inconsistency : Discrepancies in reported ratios (e.g., r₁ = 0.45–0.62) arise from differences in initiator systems (e.g., AIBN vs. photoiniferter) and solvent polarity . Advanced methods like penalty function optimization improve accuracy by incorporating cross-validation with FT-IR or NMR kinetic data .

Q. How does surface functionalization with this compound enhance the performance of inorganic-polymer composites?

Functionalizing barium titanate (BaTiO₃) nanoparticles with this compound via silane coupling improves interfacial adhesion in epoxy composites. Key steps:

Hydrolysis of methoxysilyl groups to form Si-OH bonds on BaTiO₃.

Condensation with surface hydroxyl groups under reflux (80°C, 4 h).

Free-radical grafting of methacrylate moieties to the polymer matrix .

This process increases dielectric constants by 40% compared to unmodified composites, as confirmed by impedance spectroscopy .

Q. How can contradictions in reported synthesis yields (83–93.7%) be resolved through mechanistic analysis?

Yield variations stem from:

- Side reactions : Competitive hydrolysis of silyl groups in humid conditions reduces efficiency. Using anhydrous solvents and molecular sieves mitigates this .

- Catalyst choice : Triflic acid (TfOH) outperforms HCl in suppressing oligomerization, as shown by MALDI-TOF analysis .

- Temperature gradients : Multi-stage protocols (e.g., 5–10°C for initiation, 20°C for propagation) balance reactivity and side-product formation . A kinetic Monte Carlo simulation can model these trade-offs .

Methodological Tables

Table 1. Comparison of Synthetic Conditions for this compound

| Condition | Temperature | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Two-step, anhydrous | -15°C → 20°C | TfOH | Benzene | 83.0 | 99.5 | |

| Single-step, reflux | 80°C | HCl | Methanol | 93.1 | 99.6 | |

| Photocatalyzed | RT, UV | AIBN | Acetone | 89.5 | 98.0 |

Table 2. Reactivity Ratios in Terpolymerization Systems

| Monomer System | r₁ (TIPSMA) | r₂ (MMA) | r₃ (BA) | Method | Reference |

|---|---|---|---|---|---|

| TIPSMA/MMA/BA | 0.52 | 0.38 | 1.20 | EVM | |

| TIPSMA/St/BA | 0.61 | 0.45 | 1.15 | Mayo-Lewis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.